molecular formula C19H21ClF2N4O3S B2490454 N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE CAS No. 1189707-10-5

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2490454
CAS No.: 1189707-10-5
M. Wt: 458.91
InChI Key: UJJYYYMIGQTQPJ-UHFFFAOYSA-N
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Description

The compound N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-3-methyl-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-5-carboxamide hydrochloride is a heterocyclic small molecule characterized by a benzothiazole-oxazole core, substituted with fluorine atoms, a morpholinylpropyl chain, and a methyl group. The compound’s crystallographic data and refinement likely employ the SHELX system (e.g., SHELXL for structure refinement), a widely recognized tool in small-molecule crystallography .

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N4O3S.ClH/c1-12-9-15(28-23-12)18(26)25(4-2-3-24-5-7-27-8-6-24)19-22-17-14(21)10-13(20)11-16(17)29-19;/h9-11H,2-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJYYYMIGQTQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=C(C=C4S3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClF2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothiazole Core: This is usually achieved through a cyclization reaction involving a substituted aniline and a thioamide.

    Introduction of the Difluoro Substituents: This step often involves the use of fluorinating agents under controlled conditions.

    Formation of the Oxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Attachment of the Morpholine Group: This step typically involves nucleophilic substitution reactions.

    Final Coupling and Hydrochloride Formation: The final product is obtained by coupling the intermediate compounds and converting the free base to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Benzimidazole Derivatives

The provided evidence highlights benzimidazole-based compounds (e.g., 3q, 3r, 3s, 3t ) as structural analogs . Key differences include:

  • Core Structure : The target compound features a benzothiazole-oxazole scaffold, whereas benzimidazole derivatives (e.g., 3q , 3r ) utilize a sulfonyl-benzimidazole-pyridyl system.
  • Substituents: Fluorine atoms at the 4,6-positions of the benzothiazole ring in the target compound contrast with methoxy and dimethylamino groups in benzimidazole analogs.
  • Morpholine Integration : Both classes incorporate morpholine-derived groups, but the target compound employs a propyl-linked morpholine, while benzimidazoles (e.g., 3q ) use morpholinylpropoxy chains.

Physicochemical and Pharmacological Comparisons

  • Electron-Withdrawing Effects : Fluorine substituents in the target compound may enhance binding affinity to electron-deficient enzymatic pockets compared to methoxy groups in benzimidazoles .
  • Solubility : The morpholinylpropyl group in the target compound likely improves aqueous solubility, a feature shared with morpholinylpropoxy-substituted benzimidazoles.
  • Synthetic Complexity : The benzothiazole-oxazole core may pose greater synthetic challenges than benzimidazole derivatives, which benefit from established sulfonylation and coupling methodologies .

Data Tables

Compound Molecular Weight Key Functional Groups Biological Activity (Inferred)
N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-3-methyl-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-5-carboxamide hydrochloride Not reported Benzothiazole, oxazole, fluorine, morpholinylpropyl Kinase/protease inhibition (hypothetical)
1-[4-[3-(Morpholin-4-yl)propoxy]benzenesulfonyl]-5/6-methoxy benzimidazole derivatives (3q , 3r ) ~650–700 (estimated) Benzimidazole, sulfonyl, morpholinylpropoxy, methoxy, pyridyl Proton pump inhibition (analogous to PPIs)

Research Findings and Implications

  • Structural Characterization : The target compound’s crystallographic refinement likely relies on SHELX software (e.g., SHELXL), which is standard for small-molecule structures . In contrast, benzimidazole derivatives are typically validated via NMR spectroscopy, as evidenced by δ values for methoxy and morpholine groups in 3q and 3r .
  • Activity Trends : Fluorine’s electronegativity in the target compound could confer greater metabolic stability compared to methoxy-substituted benzimidazoles, aligning with trends in kinase inhibitor design .
  • Synthetic Challenges : The benzothiazole-oxazole core may require multi-step syntheses involving cyclization and fluorination, whereas benzimidazoles are synthesized via sulfonylation and alkylation .

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